molecular formula C7H9ClF3NS B6190407 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride CAS No. 2648956-41-4

1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B6190407
CAS No.: 2648956-41-4
M. Wt: 231.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a chemical compound with a unique structure that includes a thiophene ring substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the functionalization of the thiophene ring. One common method includes the lithiation of the thiophene ring followed by trapping with electrophiles . The reaction conditions often involve the use of methyl hydrazine hydrochloride and other reagents to achieve the desired functionalization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles or nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present on the compound.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized thiophene derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, although specific details on its medical use are limited.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride include other thiophene derivatives with different substituents. Examples include:

  • 5-(trifluoromethyl)thiophen-2-yl]methanamine
  • 3-methylthiophene derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a trifluoromethyl group on the thiophene ring makes it a valuable compound for various applications .

Properties

CAS No.

2648956-41-4

Molecular Formula

C7H9ClF3NS

Molecular Weight

231.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.